N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUYZYZQFGXJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359055 | |
| Record name | STK275909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81000-03-5 | |
| Record name | STK275909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The Pyrido[1,2-a]pyrimidin-4-one Scaffold in Drug Discovery
[1]
Executive Summary
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, characterized by a bridgehead nitrogen atom that fuses a pyridine ring with a pyrimidin-4-one moiety.[1] This architecture mimics the purine and pyrimidine bases of DNA/RNA, granting it inherent affinity for ATP-binding pockets in kinases and metal-binding active sites in viral enzymes.
This guide provides a technical deep-dive into the scaffold’s structural pharmacophores, synthetic pathways, and critical roles in oncology (PI3K/mTOR inhibition) and virology (HIV Integrase inhibition).
Structural Architecture & Pharmacophore Mapping
The pyrido[1,2-a]pyrimidin-4-one core is defined by a planar, electron-deficient system. The bridgehead nitrogen (N1) imparts unique electronic properties, influencing the basicity of N5 and the electrophilicity of the carbonyl at C4.
Numbering and Electronic Zones
To ensure reproducibility in derivatization, we utilize the standard IUPAC numbering where the bridgehead nitrogen is position 1.
-
Zone A (C2/C3): The "Tail" region. Substitutions here (e.g., morpholine, aryl groups) often dictate solubility and solvent-front interactions in enzyme pockets.
-
Zone B (C4/N5): The "Hinge Binding" or "Metal Chelation" motif. The C4 carbonyl and N5 often serve as hydrogen bond acceptors.
-
Zone C (C6-C9): The "Hydrophobic Core." Substitutions on the pyridine ring (particularly C7/C8) modulate steric fit and can induce isoform selectivity (e.g., in PI3K
).
Visualization: Scaffold Analysis
The following diagram illustrates the core numbering and SAR (Structure-Activity Relationship) zones.
Figure 1: Pharmacophore mapping of the pyrido[1,2-a]pyrimidin-4-one scaffold highlighting modifiable zones for medicinal chemistry optimization.
Therapeutic Applications & Mechanisms[2]
Oncology: PI3K/mTOR Dual Inhibition
The scaffold acts as an ATP-competitive inhibitor. In the context of Phosphoinositide 3-kinase (PI3K), the N5 nitrogen and C4 carbonyl are critical for interacting with the hinge region of the kinase.
-
Mechanism: The scaffold mimics the adenine ring of ATP.
-
Key Interaction: In PI3K
and PI3K , the N5 atom typically forms a hydrogen bond with the backbone amide of a valine residue (e.g., Val882 in PI3K ) within the hinge region. -
Selectivity: Introduction of a methyl group at C7 or C8 can induce conformational changes that favor binding to mutant forms (e.g., H1047R PI3K
) over wild-type, reducing off-target toxicity like hyperglycemia [1].
Virology: HIV-1 Integrase Inhibition
The scaffold is a bioisostere for the tricyclic carbamoyl pyridone motif found in drugs like Dolutegravir.
-
Mechanism: Strand Transfer Inhibition (INSTI).[2]
-
Pharmacophore: A 3-hydroxy-4-oxo motif is essential. This creates a bidentate chelation site that binds the two Magnesium ions (
) required by HIV Integrase to process viral DNA. -
SAR Insight: Bulky benzyl or fluorobenzyl groups at C2 or C3 occupy the hydrophobic pocket vacated by the displaced viral DNA end [2].
Synthetic Strategies
The most robust route to this scaffold involves the condensation of 2-aminopyridines with
Reaction Workflow
Figure 2: The classical condensation route for synthesizing the pyrido[1,2-a]pyrimidin-4-one core.
Experimental Protocols
Chemical Synthesis: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Rationale: This protocol uses Polyphosphoric Acid (PPA) as both solvent and catalyst, driving the cyclodehydration effectively.
Materials:
-
2-Aminopyridine (10 mmol)
-
Ethyl Acetoacetate (12 mmol)
-
Polyphosphoric Acid (PPA) (10 g)
-
Sodium Hydroxide (10% aq.)
Procedure:
-
Mixing: In a 50 mL round-bottom flask, combine 2-aminopyridine (0.94 g) and ethyl acetoacetate (1.56 g).
-
Catalyst Addition: Add 10 g of PPA. Stir manually with a glass rod to ensure homogeneity.
-
Heating: Heat the mixture in an oil bath at 100–110°C for 3–4 hours. Note: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The spot for 2-aminopyridine should disappear.
-
Quenching: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly add 10% NaOH solution until the pH reaches ~7–8. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol to yield the pure product.
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at
~6.2 ppm (C3-H) and the disappearance of the NH2 broad singlet from the starting material.
Bioassay: In Vitro PI3K Kinase Activity (ADP-Glo)
Rationale: This assay measures the ADP generated from the kinase reaction, providing a direct correlation to inhibitor potency (IC50).
Reagents:
-
Recombinant PI3K
(p110 /p85 ) -
Substrate: PIP2:PS lipid vesicles
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the pyrido-pyrimidine derivative in DMSO. Transfer 1
L to a 384-well white plate. -
Enzyme Addition: Add 2
L of PI3K enzyme buffer (optimized conc. typically 1–5 nM). Incubate for 15 min at RT. -
Reaction Start: Add 2
L of ATP/Substrate mix (Final ATP conc. should be at , approx 10–50 M). -
Incubation: Shake for 60 min at RT.
-
Detection Step 1: Add 5
L of ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 min. -
Detection Step 2: Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -
Read: Measure luminescence using a plate reader.
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data Analysis
The following table summarizes the impact of C2/C3 substitutions on PI3K
| Compound ID | R2 (Pos 2) | R3 (Pos 3) | R7 (Pos 7) | PI3K | Selectivity Note |
| Ref-A | H | H | H | > 10,000 | Inactive core |
| Ref-B | Morpholine | H | H | 450 | Improved solubility/binding |
| Lead-1 | Morpholine | Phenyl | H | 12 | High potency (Pan-PI3K) |
| Lead-2 | Morpholine | Phenyl | Methyl | 8 | Enhanced Mutant Selectivity |
Table 1: Representative SAR data demonstrating the necessity of Zone A functionalization for potency.
Future Outlook: PROTACs
The pyrido[1,2-a]pyrimidin-4-one scaffold is currently being explored as a "warhead" for Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase ligand (e.g., Thalidomide) via a linker at the C2 position , researchers can degrade specific kinases rather than merely inhibiting them, potentially overcoming resistance mechanisms associated with simple ATP competition.
References
-
Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.[3][4] Journal of Medicinal Chemistry. Link
-
Donghi, M., Kinzel, O. D., & Summa, V. (2009). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates—a new class of HIV-1 integrase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 19(7), 1930-1934.[5] Link
-
Liu, Y., et al. (2011). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.[6] ACS Medicinal Chemistry Letters. Link
-
Toche, R. B., et al. (2008).[7] New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Journal of Heterocyclic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Accelerated Synthesis of Pyrido[1,2-a]pyrimidin-4-one Benzamides via Microwave Irradiation
Introduction: The Significance of Pyrido[1,2-a]pyrimidin-4-ones and the Need for Synthetic Efficiency
The pyrido[1,2-a]pyrimidine scaffold is a privileged N-fused bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1] Compounds bearing this core structure have demonstrated a vast spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Specifically, the incorporation of a benzamide moiety can significantly influence the pharmacological profile, enhancing target binding and modulating pharmacokinetic properties.
Traditional synthetic routes to these complex molecules often involve multi-step processes with long reaction times and harsh conditions, leading to significant energy consumption and waste generation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave radiation to heat reactions, MAOS offers dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity.[2][5][6] This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid, uniform heating that is not achievable with conventional methods.[5][7]
This application note provides a detailed, field-proven protocol for the efficient two-step synthesis of a library of pyrido[1,2-a]pyrimidin-4-one benzamides, leveraging the power of microwave irradiation to accelerate the key cyclization and amide coupling steps.
Scientific Rationale and General Synthetic Strategy
The synthetic approach is logically divided into two primary stages, designed for modularity and efficiency.
Stage 1: Formation of the Pyrido[1,2-a]pyrimidin-4-one Carboxylic Acid Core. The foundational scaffold is constructed via a catalyst-free cyclocondensation reaction between a 2-aminopyridine derivative and a β-ketoester. This reaction, often requiring high temperatures and extended reflux under conventional heating, is significantly accelerated by microwave irradiation. Ethylene glycol is an excellent solvent for this transformation, acting as both a high-boiling medium and a promoter for the condensation.[8]
Stage 2: Microwave-Assisted Amide Coupling. The carboxylic acid handle installed in Stage 1 serves as the anchor point for introducing the benzamide functionality. The final step is a robust amide bond formation between the pyrido[1,2-a]pyrimidin-4-one carboxylic acid and a diverse range of substituted anilines. This coupling is mediated by a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Microwave irradiation is particularly effective here, driving the reaction to completion in minutes with high efficiency and minimizing the formation of thermal degradation byproducts.
The overall synthetic pathway is depicted below.
Figure 1: General two-stage synthetic scheme for pyrido[1,2-a]pyrimidin-4-one benzamides.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis must be performed in a dedicated chemical microwave reactor using appropriate sealed vessels designed for high pressure.
Part A: Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (Intermediate 3)
This protocol outlines the synthesis of the key carboxylic acid intermediate.
Materials:
-
2-Amino-5-carboxypyridine (1)
-
Ethyl acetoacetate (2)
-
Ethylene glycol
-
Ethanol
-
Deionized water
Equipment:
-
Monowave Chemical Synthesis Reactor (e.g., Anton Paar Monowave series or similar)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a 10 mL microwave reaction vial, add 2-amino-5-carboxypyridine (1.38 g, 10 mmol), ethyl acetoacetate (1.56 g, 12 mmol), and ethylene glycol (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature at 150 °C, hold time of 20 minutes, maximum power of 300 W, and stirring at 600 rpm.
-
After the reaction is complete and the vessel has cooled to below 50 °C, carefully uncap the vial.
-
Pour the reaction mixture into 50 mL of cold deionized water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with cold ethanol (2 x 10 mL) to remove residual ethylene glycol and unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum at 60 °C to a constant weight.
-
Characterization: The product, 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (3), can be characterized by ¹H NMR, ¹³C NMR, and HRMS. Expected yield: 75-85%.
Part B: Microwave-Assisted Synthesis of Pyrido[1,2-a]pyrimidin-4-one Benzamides (5a-d)
This protocol details the parallel synthesis of a small library of benzamide derivatives from the intermediate prepared in Part A.
Materials:
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (3)
-
Aniline (4a), 4-fluoroaniline (4b), 4-chloroaniline (4c), 4-methoxyaniline (4d)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Monowave Chemical Synthesis Reactor
-
5 mL microwave reaction vials with magnetic stir bars
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
Reagent Preparation: In a 5 mL microwave vial, place 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (3) (102 mg, 0.5 mmol).
-
Add anhydrous DMF (2.5 mL) and stir to dissolve.
-
To the solution, add HATU (228 mg, 0.6 mmol) and DIPEA (174 µL, 1.0 mmol). Stir the mixture for 2 minutes at room temperature for pre-activation.
-
Add the corresponding aniline derivative (0.55 mmol, 1.1 equivalents). For example, add aniline (50 µL, 0.55 mmol) for the synthesis of 5a.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters: Temperature at 120 °C, hold time of 10 minutes, maximum power of 250 W, and stirring at 600 rpm.
-
Work-up and Purification: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and saturated NaHCO₃ solution (20 mL).
-
Separate the layers. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure benzamide product.
-
Characterization: Confirm the structure and purity of the final compounds (5a-d) using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Figure 2: Step-by-step experimental workflow for the microwave-assisted amide coupling.
Representative Results and Data
The described protocol consistently provides good to excellent yields for a variety of substituted anilines. The microwave-assisted approach dramatically shortens the reaction time compared to conventional heating methods, which often require several hours at reflux.
| Entry | Aniline Substituent (R) | Time (min) | Temp (°C) | Power (W) | Yield (%)¹ |
| 5a | H | 10 | 120 | 50-80 | 92% |
| 5b | 4-F | 10 | 120 | 50-80 | 94% |
| 5c | 4-Cl | 10 | 120 | 50-80 | 89% |
| 5d | 4-OCH₃ | 10 | 120 | 50-80 | 91% |
¹ Isolated yield after column chromatography.
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Choice: HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization (if chiral centers were present). DIPEA is a bulky, non-nucleophilic base that effectively scavenges the generated acid without competing in the reaction. DMF is an ideal microwave solvent due to its high dielectric constant and boiling point, allowing for rapid heating and high reaction temperatures.[9]
-
Monitoring Reaction Completion: For optimization, reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting carboxylic acid.
-
Purification Challenges: Some aniline derivatives may be difficult to separate from the product. A careful choice of eluent system for column chromatography is crucial. A gradient elution is highly recommended.
-
Solvent Purity: The use of anhydrous DMF is critical for the success of the amide coupling reaction, as water can hydrolyze the activated ester intermediate and reduce the yield.
-
Pressure Monitoring: Always ensure the reaction pressure inside the microwave vial remains within the safe operating limits of the instrument. If pressure rises unexpectedly, it may indicate a runaway reaction or solvent decomposition.
Conclusion
This application note details a highly efficient, rapid, and robust protocol for the synthesis of medicinally relevant pyrido[1,2-a]pyrimidin-4-one benzamides. By strategically employing microwave irradiation, this method significantly reduces reaction times, improves yields, and offers a greener alternative to conventional synthetic techniques.[4] The modularity of the two-step approach allows for the rapid generation of diverse compound libraries, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development.
References
-
ResearchGate. (2018). Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives. Available at: [Link]
- Google Books. (n.d.). Microwave Assisted Organic Synthesis.
-
Tantawy, E. S., Nafie, M. S., & Morsy, H. A. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Available at: [Link]
-
ResearchGate. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
-
MDPI. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Available at: [Link]
-
Bentham Science. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Available at: [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
-
Al-Ostath, A. I., Zaki, M. E. A., El-Emam, A. A., & Gomaa, H. A. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 57. Available at: [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]
-
Tantawy, E. S., Nafie, M. S., & Morsy, H. A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Available at: [Link]
-
Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153-159. Available at: [Link]
-
Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39-45. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Available at: [Link]
-
ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. Available at: [Link]
-
Zhang, X., Li, X., Wang, Z., Wang, Y., Zhang, Y., & Chen, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 6940-6944. Available at: [Link]
-
ResearchGate. (2014). Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. Available at: [Link]
-
RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Available at: [Link]
-
ChemRxiv. (2025). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. Available at: [Link]
-
Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]
-
Taylor & Francis. (2024). Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy: Polycyclic Aromatic Compounds. Available at: [Link]
-
Vagdevi, H. M., Lokesh, M. R., & Vaidya, V. P. (2013). Microwave assisted synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[10][11]imidazo[1,2-a]pyrimidin-4-ones. European Journal of Medicinal Chemistry, 69, 316-322. Available at: [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]
-
ChemRxiv. (2025). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. Available at: [Link]
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones; synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Solvent selection for dissolving N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Application Note: Solubilization Strategies for N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Executive Summary
This guide provides a validated protocol for the solubilization, storage, and handling of This compound .[1] This compound belongs to the class of fused bicyclic nitrogen heterocycles, often utilized as scaffolds for kinase inhibitors, anti-allergic agents, and antimicrobial research. Due to its planar aromatic structure and capacity for strong intermolecular
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular forces at play.[2]
| Property | Value (Approx.) | Implications for Solubility |
| Molecular Formula | Hydrophobic aromatic core.[1] | |
| Molecular Weight | 265.27 g/mol | Small molecule, amenable to high-concentration stocks.[2] |
| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic.[1][2] Prefers organic phase; low affinity for pure water.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Limited interaction with water protons.[1][2] |
| H-Bond Acceptors | 3 (N, O) | Capable of accepting H-bonds from polar solvents.[1] |
| Structural Geometry | Planar / Rigid | High Risk: Promotes crystal lattice energy via |
The "Like Dissolves Like" Mechanism:
-
Water: Poor.[1][2] The hydrophobic effect drives the planar rings to aggregate, minimizing water surface area contact.[2]
-
Ethanol/Methanol: Moderate.[1][2] While polar, they often lack the dipole moment required to disrupt the strong crystal lattice of fused pyrimidines effectively at high concentrations.[2]
-
DMSO (Dimethyl Sulfoxide): Excellent. As a dipolar aprotic solvent, DMSO disrupts
-stacking interactions and accepts hydrogen bonds from the amide, effectively solvating individual molecules.
Solvent Selection Decision Tree
The following logic gate determines the appropriate solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Detailed Protocol: Preparation of 10 mM Stock Solution
Safety Note: DMSO penetrates skin and can carry toxic compounds into the bloodstream.[1][2] Wear nitrile gloves and safety glasses.[1][2]
Materials:
-
Solvent: DMSO, Anhydrous (≥99.9%), Cell Culture Grade.
-
Vial: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2] Avoid polystyrene.[2]
Calculation:
To prepare 1 mL of a 10 mM stock solution:
Step-by-Step Procedure:
-
Weighing: Accurately weigh 2.65 mg of the solid compound into the amber glass vial.
-
Tip: If static electricity makes weighing difficult, use an anti-static gun or weigh by difference.[2]
-
-
Solvent Addition: Add 1000 µL (1 mL) of anhydrous DMSO directly to the vial.
-
Dissolution:
-
Inspection: Invert the vial. Check for "swirling" particulates (Schlieren lines indicate dissolution is incomplete) or sediment at the bottom.[1][2]
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Dilution for Biological Assays (Avoiding Precipitation)
A common failure mode in bioassays is "shock precipitation" when a hydrophobic DMSO stock hits an aqueous buffer.[1][2]
The "Intermediate Dilution" Method: Do not pipette 1 µL of 10 mM stock directly into 1 mL of media.[1][2] The local concentration spike causes immediate precipitation.[1][2]
Figure 2: Step-wise dilution workflow to maintain solubility.
Procedure:
-
Prepare Intermediate: Dilute the 10 mM stock with DMSO to create a 100x concentrate of your desired final concentration.
-
Example: Target 10 µM final? Make a 1 mM intermediate in DMSO.
-
-
Prepare Media: Ensure your assay buffer (PBS, DMEM, etc.) contains 0.05% - 0.1% Tween-80 or BSA .[1][2] These act as surfactants/carriers to stabilize the hydrophobic molecule.[1][2]
-
Final Dilution: Add the DMSO intermediate to the media dropwise while vortexing the media.
Troubleshooting & QC
| Issue | Cause | Solution |
| Cloudiness upon water addition | Compound crashed out (Solubility limit exceeded). | 1. Reduce final concentration.2. Add surfactant (Tween-20/80) to buffer.3.[1][2] Warm buffer to 37°C before addition. |
| Crystals in frozen stock | DMSO freezing point is 18.5°C; compound excluded from lattice.[1][2] | Thaw completely at 37°C and vortex/sonicate before opening. Do not pipette from a semi-frozen slurry.[1][2] |
| Yellowing over time | Oxidation of the benzamide or pyrimidine ring.[1][2] | Check LC-MS purity. If >5% impurity, discard.[2] Store under nitrogen/argon if possible.[1][2] |
References
-
PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one Compound Summary. National Library of Medicine.[1][2] Accessed Oct 2025.[1][2] Link[1]
-
NCBI Assay Guidance Manual. Compound Management and Handling. Bethesda (MD): National Library of Medicine (US).[1][2] Detailed protocols for DMSO stock management. Link
-
Shamroukh, A. H., et al. (2016).[2][3] The chemistry of pyrido[2,3-d]pyrimidines.[1][3][4][5] Journal of Chemical and Pharmaceutical Research, 8(3):734-772.[1][2][3] (Provides context on the solubility and synthesis of fused pyrimidine scaffolds). Link
-
Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational theory for handling Class II compounds).[1][2] Link
Sources
Introduction: The Structural Imperative for Pyrido[1,2-a]pyrimidine Derivatives
An in-depth guide to obtaining high-quality single crystals of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, a critical step for structural elucidation and physicochemical characterization.
This compound belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, bronchodilator, and antiallergic properties.[1][2] For drug development professionals, obtaining a high-quality crystal structure is not merely an academic exercise; it is a fundamental necessity. The precise three-dimensional arrangement of atoms, elucidated through techniques like single-crystal X-ray diffraction (SCXRD), governs the molecule's interaction with biological targets, dictates its physicochemical properties such as solubility and stability, and is essential for intellectual property claims.[3][4]
Crystallization is the process by which a solid form is generated from a solution, melt, or vapor, where molecules arrange themselves into a highly ordered, repeating lattice structure.[4] This guide, designed for researchers and scientists, provides a comprehensive overview of established crystallization methods, moving beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices. It aims to equip the user with the knowledge to rationally design and troubleshoot crystallization experiments for this compound and related active pharmaceutical ingredients (APIs).[]
Part 1: Foundational Work - The Solubility Assessment
Before any crystallization attempt, a thorough understanding of the compound's solubility is paramount.[6] Attempting to crystallize from a solution without this knowledge is inefficient and often fruitless. The goal is to identify a solvent or solvent system where the compound has moderate solubility—ideally, a solvent that allows for the creation of a nearly saturated or saturated solution at a given temperature.[7]
Protocol 1: Line-of-Vials Solubility Screening
This protocol provides a rapid and material-efficient method to assess the solubility of the target compound in a range of common laboratory solvents.[6]
Rationale: By testing a panel of solvents with varying polarities and properties, a researcher can quickly identify suitable candidates for different crystallization techniques. For example, a solvent of moderate solubility is ideal for slow evaporation, while a "good" solvent and a miscible "poor" solvent (an anti-solvent) are needed for vapor diffusion or anti-solvent methods.[6][8]
Materials:
-
This compound (approx. 20-50 mg)
-
A selection of analytical grade solvents (see Table 1)
-
A series of small, clean glass vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, consistent amount of the compound (e.g., 2-5 mg) into each labeled vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each respective vial.
-
Vigorously agitate each vial using a vortex mixer for 1-2 minutes.
-
Observe the results and classify the solubility for each solvent as:
-
Insoluble: The solid material remains unchanged.
-
Slightly Soluble: A small portion of the solid has dissolved, but most remains.
-
Soluble: The entire solid dissolves completely, forming a clear solution.
-
-
For vials where the compound is "Soluble," add small additional portions of the compound until saturation is reached to gauge the approximate concentration.
-
For vials where the compound is "Slightly Soluble," gentle warming can be applied to see if solubility increases with temperature, which is a key indicator for successful cooling crystallization.[6]
-
Record all observations meticulously. It is critical to filter any solution intended for crystallization to remove particulate impurities, which can act as unwanted nucleation sites and hinder the formation of single crystals.[6][7]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Use Case |
| Hexane | 69 | 1.88 | Anti-solvent |
| Toluene | 111 | 2.38 | Slow evaporation, Layering |
| Dichloromethane (DCM) | 40 | 9.08 | Good solvent (volatile) |
| Acetone | 56 | 20.7 | Good solvent |
| Ethyl Acetate | 77 | 6.02 | Slow evaporation |
| Acetonitrile | 82 | 37.5 | Good solvent |
| Ethanol | 78 | 24.5 | Good solvent, Slow evaporation |
| Methanol | 65 | 32.7 | Good solvent (polar) |
| Water | 100 | 80.1 | Anti-solvent (for non-polar solutions) |
| Dimethylformamide (DMF) | 153 | 36.7 | Solvent of last resort (high BP) |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Solvent of last resort (high BP) |
| Table 1: Properties of Common Solvents for Crystallization Screening. Solvents like DMF and DMSO should be used with caution as they are difficult to remove.[9] |
Part 2: Crystallization Methodologies and Protocols
The selection of a crystallization method is dictated by the compound's properties, its solubility profile, and the quantity of material available. It is highly recommended to attempt multiple methods simultaneously in parallel experiments.[6]
Method 1: Slow Evaporation
Principle: This is often the simplest and most direct crystallization technique.[6][10] A solution that is saturated or near-saturated is left undisturbed, allowing the solvent to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, eventually reaching a state of supersaturation that induces nucleation and crystal growth.[4][9]
Causality: The rate of evaporation is a critical parameter. Evaporation that is too rapid will lead to the rapid formation of many small nuclei, resulting in a microcrystalline powder rather than large single crystals suitable for diffraction.[3] Therefore, controlling the rate of solvent removal is key to success.
Protocol:
-
Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) identified during solubility screening.[3] Ensure the solution is clear and free of particulate matter by filtering it through a syringe filter or a pipette with a cotton plug.[7]
-
Setup: Transfer the solution to a clean vial. The choice of container can influence the outcome; narrow vessels like NMR tubes or small test tubes are often preferred.[11]
-
Evaporation Control: Cover the opening of the vial with parafilm. Using a needle, pierce one or a few small holes in the parafilm.[11] The number and size of these holes will control the evaporation rate. A slower rate is generally better for growing larger crystals.[6]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitoring: Check the vial periodically without disturbing it. Crystal growth can take anywhere from a few hours to several weeks.[6] Harvest the crystals while they are still in the mother liquor to prevent them from drying out and potentially losing structural integrity due to solvent loss from the crystal lattice.[9][10]
Method 2: Vapor Diffusion
Principle: Vapor diffusion is a gentle and highly effective method, particularly when only small amounts of material are available.[8] It involves equilibrating a drop of the compound solution with a larger reservoir of a liquid (the anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[6][8] Over time, the volatile anti-solvent vapor diffuses into the drop, gradually reducing the compound's solubility and inducing crystallization.[12][13]
Causality: This method creates a very slow and controlled increase in supersaturation. The concentration gradient between the drop and the reservoir drives the diffusion process. As the anti-solvent vapor enters the drop, the solvent environment becomes less favorable for the solute, gently "pushing" it out of solution to form an ordered crystal lattice.[12][14]
Protocol (Hanging Drop Method):
-
Reservoir Preparation: Fill the well of a crystallization plate (e.g., a VDX plate) with 0.5-1.0 mL of the chosen anti-solvent (e.g., hexane, diethyl ether).[12]
-
Sealant Application: Apply a thin, continuous bead of vacuum grease to the top rim of the well.[12][13]
-
Drop Preparation: On a clean, siliconized glass coverslip, place a small drop (2-10 µL) of a concentrated solution of your compound dissolved in a less volatile solvent (e.g., toluene, dichloromethane).[3]
-
Sealing the Well: Carefully invert the coverslip and place it over the reservoir well, so the drop is suspended "hanging" over the reservoir.[12][13] Gently press down to ensure an airtight seal with the grease.
-
Equilibration: Store the plate in a stable, vibration-free environment and allow it to equilibrate.
-
Monitoring & Harvesting: Monitor the drop for the formation of crystals under a microscope. Once suitable crystals have grown, they can be carefully harvested using a microloop.
Diagram of the Crystallization Workflow
Caption: Principle of hanging drop vapor diffusion.
Summary and Best Practices
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Simple setup, requires minimal material handling. [10] | Can go to dryness, difficult to control rate precisely. [9] |
| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase. | Excellent control, good for small quantities, high success rate. [8][12] | Requires specialized plates/setup, can be slower. |
| Slow Cooling | Decreasing solubility by lowering the temperature of a saturated solution. | Good for compounds with high temperature-dependent solubility. | Requires a significant solubility difference with temperature. [6] |
| Anti-Solvent Addition | Reducing solubility by direct mixing with a poor solvent. | Rapid, versatile, can be used for screening. | Can lead to rapid precipitation if not done slowly (layering). [4] |
| Table 2: Comparison of Common Crystallization Methods. |
Expert Recommendations:
-
Purity is Paramount: The single most important factor for successful crystallization is the purity of the starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.
-
Patience is Key: Crystallization is often a slow process. Avoid the temptation to disturb experiments frequently. [6]* Screen Broadly: Do not rely on a single solvent or method. Set up a screen of multiple conditions in parallel to maximize the chances of success.
-
Document Everything: Keep meticulous records of solvents, concentrations, temperatures, and observations for each experiment. This data is invaluable for troubleshooting and optimizing conditions.
By applying these principles and protocols, researchers can systematically approach the challenge of crystallizing this compound, paving the way for critical structural analysis and advancing drug development efforts.
References
- Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
- JoVE. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- Hampton Research. (2025, April 2). Hanging Drop Vapor Diffusion.
- KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample.
- (n.d.). Guide for crystallization.
- (n.d.). Slow Evaporation Method.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- University of Rochester Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
- PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for Co-crystallization Experiments with Benzamide, N-benzoyl-N-(phenylmethyl)-.
- (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
- Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
- (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV.
- ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
- Der Pharma Chemica. (n.d.). ISSN 0975-413X CODEN (USA): PCHHAX Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives.
- PubMed. (2014, December 18). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods.
- ResearchGate. (2021, February 4). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives.
- TSI Journals. (n.d.). SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL.
- ResearchGate. (2025, August 9). (PDF) Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine.
- (n.d.). Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocyclization and the Crystal Stru.
-
ResearchGate. (n.d.). Crystal Structures of N-[2-(4-oxo-4H-benzo[d][3][12]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHbn3YlUApTcKLZjT6j0Q0vebSvhRkWpzO-cfFxrxzTWho8wi37sm3mYU3e3LDjpVUmnVjKNKeQPwwwwDgpm_MS0Xr02BU4-lvYt-ZEiLiwzUd8Tc6QZAXvDeE0aVTDon0PAju-ZkJu0SAW1DxcTRjijQRcVJheO3H2s-1PWI-iHStlG_M1xw-evbCMSEi_dcmHqa7WgTZ-s9JfXctAiNculKtg64jMZ-1wO0zA5AgMIlliErjo6grgujapXcgCRevjw6Y2yt598Ua2tYiBmWq87agN1ukdXPK2xY0kr4X8IKAybEK2mrtlxTOdSSavDjozQ8vS7ABStGQSMu5E6TSz60GVQH_w0fo_fxA4SreOA6lEncBPw==
- Chemenu. (n.d.). cas 81000-03-5|| where to buy this compound.
- (2024, December 1). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.
- Benchchem. (n.d.). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
- Sultan Qaboos University House of Expertise. (2024, December 1). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.
- Semantic Scholar. (2023, December 6). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL).
- PubMed. (2016, October 15). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity.
- Sigma-Aldrich. (n.d.). N'-{(E)-[2-(4-METHYL-1-PIPERIDINYL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-NITROBENZOHYDRAZIDE AldrichCPR.
- ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent | Request PDF.
- Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ.
- PubChemLite. (n.d.). 4h-pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-n-propyl.
- (n.d.). Compound 4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.
- ResearchGate. (2023, July 7). (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
- JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. syrris.com [syrris.com]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. How To [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
- 9. iucr.org [iucr.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Hanging Drop Vapor Diffusion | Hampton Research [hamptonresearch.com]
- 14. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
Troubleshooting & Optimization
Troubleshooting low yields in pyrido[1,2-a]pyrimidine ring closure
Topic: Troubleshooting Low Yields & Regioselectivity in Ring Closure Ticket ID: PYR-SYN-0042 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Phase 1: Diagnostic Triage (The "Why")
Before optimizing conditions, we must diagnose the failure mode. The synthesis of pyrido[1,2-a]pyrimidines—typically via the condensation of 2-aminopyridines with 1,3-dicarbonyls (Gould-Jacobs type) or alkynes—is deceptively simple. Low yields usually stem from three distinct root causes:
-
Thermal Degradation: The classic Gould-Jacobs cyclization requires high temperatures (>200°C) which often decomposes electron-rich pyridine substrates into "tar."
-
Regiochemical Mismatch: Competition between the exocyclic amine and the ring nitrogen leads to isomeric mixtures (4-oxo vs. 2-oxo), often favoring the thermodynamically stable 4-oxo isomer when the 2-oxo is desired.
-
Incomplete Cyclization: The reaction stalls at the intermediate enamine (Schiff base) stage due to steric hindrance (e.g., 6-substituted pyridines) or insufficient electrophilicity of the carbonyl.
Visualizing the Failure Pathways
The following diagram illustrates the mechanistic bifurcation where most yields are lost.
Caption: Mechanistic divergence showing how thermal stress and nucleophilic competition lead to yield loss or isomeric mixtures.
Phase 2: Troubleshooting Guides (The "How")
Issue 1: "My reaction turns to black tar in Dowtherm A."
Diagnosis: You are using the classic Gould-Jacobs protocol (thermal cyclization at 250°C). While chemically sound, this method is harsh. 2-aminopyridines are oxidation-prone; prolonged heating in diphenyl ether (Dowtherm A) causes oxidative polymerization.
Solution A: Microwave-Assisted Synthesis (The Modern Standard) Microwave irradiation suppresses side reactions by rapidly reaching the activation energy for cyclization, bypassing the slow thermal ramp where degradation occurs.
-
Protocol:
-
Mix 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Solvent: Use Ethanol (for condensation) or run Neat on neutral alumina support.
-
Conditions: Irradiate at 140–160°C for 5–15 minutes (sealed vessel).
-
Yield Improvement: Expect 85–95% yields compared to 40–50% thermal yields.
-
Solution B: Lewis Acid Catalysis (Lower Temp) If microwave is unavailable, use Lewis acids to activate the carbonyl, allowing cyclization at reflux temperatures (toluene/xylene) instead of Dowtherm temperatures.
-
Recommended Catalyst: ZnCl₂ or Bi(NO₃)₃ (5–10 mol%).
-
Mechanism: Coordinates to the ester carbonyl, increasing electrophilicity for the ring-nitrogen attack.
Issue 2: "I cannot isolate the product from Polyphosphoric Acid (PPA)."
Diagnosis: PPA is a common alternative cyclizing agent, but it is highly viscous. The standard "pour into ice" workup often traps the basic product as a salt or forms a stable complex/emulsion that is impossible to extract.
Optimized Workup Protocol:
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous mechanical stirring.
-
Neutralization (Critical Step): Do NOT use NaOH pellets. Use concentrated Ammonium Hydroxide (
) to adjust pH to ~8.0. NaOH can cause ring opening (hydrolysis) of the pyrimidine ring. -
Extraction: If a solid precipitates, filter it.[1] If not, do not use Diethyl Ether (poor solubility). Use Chloroform/Isopropanol (3:1) for extraction.
Issue 3: "I am getting the 4-oxo isomer, but I need the 2-oxo isomer."
Diagnosis: This is a regioselectivity issue. In standard condensation, the exocyclic amine is the harder nucleophile and attacks the electrophile first, leading to the 4-oxo product. The 2-oxo isomer is rarely formed under thermodynamic control.
Solution: The Lithium Amide Strategy To force the 2-oxo formation, you must reverse the nucleophilicity profile or change the electrophile's susceptibility.
-
Protocol: Pre-treat the 2-aminopyridine with an organolithium base (e.g., LiHMDS or n-BuLi) to form the lithiated species. React this with an alkynoate ester .
-
Why it works: The lithium coordinates to the ring nitrogen, directing the initial attack to the triple bond, locking the regiochemistry towards the 2-oxo core.
Phase 3: Data & Comparison
Table 1: Comparison of Cyclization Methods for Pyrido[1,2-a]pyrimidine
| Method | Conditions | Typical Yield | Pros | Cons |
| Gould-Jacobs (Classic) | Dowtherm A, 250°C | 30–50% | Scalable, cheap reagents | High tar formation, difficult workup |
| Polyphosphoric Acid | PPA, 100–120°C | 50–70% | Good for unreactive substrates | Viscous, messy workup, hydrolysis risk |
| Microwave Irradiation | Neat/Alumina, 150°C | 85–96% | Fast (mins), clean, high yield | Requires microwave reactor, scale limits |
| Lewis Acid (ZnCl₂) | Toluene Reflux, 110°C | 75–85% | Mild conditions, easy workup | Requires catalyst removal |
Phase 4: Decision Tree (Workflow)
Follow this logic to select the correct protocol for your specific substrate.
Caption: Decision matrix for selecting reaction conditions based on substrate sterics and equipment availability.
References
-
Microwave-Assisted Synthesis: Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4H-Pyrido[1,2-a]pyrimidine Derivatives. ResearchGate.[2] 3
-
Regioselectivity (2-oxo vs 4-oxo): Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. PubMed.[4] 5[1][6][7]
-
Gould-Jacobs Optimization: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. 8
-
PPA Mediated Synthesis: The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester.[9] RSC Publishing. 9
-
Microwave vs Conventional Heating: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note.[10] 10
Sources
- 1. Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 7. (PDF) A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol [academia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Overcoming Regioselectivity Issues in Aminopyridine Acylation
Welcome to the Technical Support Center for aminopyridine acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective acylation of aminopyridine scaffolds. Aminopyridines are crucial building blocks in medicinal chemistry, and controlling the site of acylation (exocyclic amino group vs. endocyclic ring nitrogen) is paramount for the synthesis of targeted bioactive molecules.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: My reaction yields a mixture of N-exocyclic and N-endocyclic acylated products. How can I selectively acylate the exocyclic amino group?
Probable Cause: The nucleophilicity of the exocyclic amino group and the endocyclic pyridine nitrogen are competitive under your current reaction conditions. The pyridine nitrogen, although generally less nucleophilic than the exocyclic amine, can be acylated, especially with highly reactive acylating agents or under conditions that enhance its nucleophilicity.
Solution Strategy: To favor acylation on the exocyclic amino group, conditions should be chosen that enhance its nucleophilicity relative to the ring nitrogen.
Detailed Recommendations:
-
Choice of Acylating Agent: Employ less reactive acylating agents. The reaction of 2-aminopyridine with acetic anhydride, for instance, typically proceeds via nucleophilic attack of the exocyclic amino group on a carbonyl carbon.[2]
-
Solvent and Temperature Control: Use a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature). This minimizes the ionization of the pyridine ring, thereby reducing its nucleophilicity.
-
Avoiding Strong Bases: Do not use strong bases that can deprotonate the exocyclic amine to form a highly reactive amide anion, which could potentially lead to diacylation or other side reactions. A mild base like triethylamine (TEA) or pyridine can be used to scavenge the acid byproduct.
Issue 2: I am observing significant amounts of diacylated product. How can I promote mono-acylation?
Probable Cause: The initially formed mono-acylated product can undergo a second acylation, particularly if the reaction conditions are too harsh or if an excess of the acylating agent is used. The electronic nature of the mono-acylated product can sometimes facilitate a second acylation.
Solution Strategy: The key is to control the stoichiometry of the reactants and to use milder reaction conditions.
Detailed Recommendations:
-
Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent relative to the aminopyridine.
-
Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second acylation.
-
Slow Addition: Add the acylating agent dropwise to the solution of the aminopyridine to maintain a low instantaneous concentration of the acylating agent.
-
Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quench the reaction upon completion of the mono-acylation.
Issue 3: My desired C-acylation of the pyridine ring is not occurring; instead, I'm getting N-acylation.
Probable Cause: Direct C-acylation of pyridines (a Friedel-Crafts type reaction) is generally difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. The lone pair on the ring nitrogen readily coordinates with Lewis acids, further deactivating the ring.
Solution Strategy: C-acylation often requires activation of the pyridine ring or the use of alternative synthetic strategies that bypass direct electrophilic attack.
Detailed Recommendations:
-
Photoredox Catalysis: Recent advances have shown that site-selective C-acylation of pyridinium derivatives can be achieved using photoredox catalysis.[3][4] For example, N-aminopyridinium salts have been shown to undergo C4-selective acylation.[3][4]
-
Directing Groups: The use of a directing group can facilitate C-H activation and subsequent acylation at a specific position on the pyridine ring.[5]
-
N-Oxide Chemistry: Pyridine N-oxides can be used as precursors to activate the pyridine ring towards electrophilic attack, primarily at the C2 and C4 positions.[6][7] Subsequent deoxygenation yields the C-acylated pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general order of nucleophilicity between the exocyclic amino group and the endocyclic nitrogen in aminopyridines?
A1: Generally, the exocyclic amino group is more nucleophilic than the endocyclic pyridine nitrogen. This is because the lone pair of electrons on the exocyclic nitrogen is more available for donation, whereas the lone pair on the endocyclic nitrogen is part of the aromatic system and is less basic. However, this can be influenced by the position of the amino group and the electronic effects of other substituents on the ring.
Q2: How do catalysts like 4-(Dimethylamino)pyridine (DMAP) influence the regioselectivity of acylation?
A2: DMAP is a highly effective acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent. This intermediate is then attacked by the nucleophile. In the context of aminopyridines, DMAP can control regioselectivity. For instance, in the acylation of N-tosylhydrazide, the presence of DMAP or 4-aminopyridine drastically controls which nitrogen atom is acylated.[8][9][10][11] With acid chlorides, DMAP is preferred over 4-aminopyridine to avoid acylation of the catalyst itself.[12]
Q3: Can I use protecting groups to control regioselectivity?
A3: Yes, using protecting groups is a classic and effective strategy. You can selectively protect the more reactive exocyclic amino group with a suitable protecting group (e.g., Boc, Cbz), perform the desired reaction on the pyridine ring, and then deprotect the amino group. Conversely, the ring nitrogen can be protected by forming a pyridinium salt, directing acylation to the exocyclic amine.
Experimental Protocols
Protocol 1: Selective N-Exocyclic Acylation of 2-Aminopyridine
This protocol details a standard procedure for the selective N-acetylation of the exocyclic amino group of 2-aminopyridine.[2]
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes expected outcomes for aminopyridine acylation under different catalytic conditions, based on literature precedents.
| Catalyst/Reagent System | Acylating Agent | Expected Major Product | Rationale |
| None | Acetic Anhydride | N-exocyclic acylation | The exocyclic amine is inherently more nucleophilic.[2] |
| DMAP | Acid Chloride | N-exocyclic acylation | DMAP forms a highly reactive acylpyridinium intermediate, which is attacked by the more nucleophilic exocyclic amine.[12] |
| Lewis Acid (e.g., AlCl₃) | Acyl Chloride | Mixture, potential for C-acylation but often complex | Lewis acid activates the acyl chloride but also coordinates to the pyridine nitrogen, deactivating the ring.[5] |
| Photoredox Catalyst (e.g., Ir(ppy)₃) | Aldehyde (as acyl precursor) | C4-acylation (with N-aminopyridinium salts) | Generates an acyl radical that adds to the C4 position of the pyridinium salt.[3][4] |
Visualization of Reaction Pathways
Diagram 1: Competing N-Acylation Pathways
Caption: Competing pathways for N-acylation of aminopyridines.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
References
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Figshare. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]
-
Hong, S. (2020). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters - ACS Publications. [Link]
-
Daugulis, O. (2019). 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. PMC. [Link]
-
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
-
Ji, X., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. [Link]
-
Douglas, J. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nature Communications. [Link]
-
Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters - ACS Publications. [Link]
-
Douglas, J. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]
-
Movassaghi, M. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]
-
Lambert, T. (2018). Chemoselective Acylation of Nucleosides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. [Link]
-
Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]
-
Douglas, J. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]
-
ResearchGate. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
-
ResearchGate. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis Optimization
Topic: Optimizing Reaction Temperature for Pyrido-Pyrimidine Scaffolds
Status: Active | Updated: February 25, 2026 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of pyrido[2,3-d]pyrimidines—a privileged scaffold in kinase inhibition (e.g., PI3K, mTOR) and oncology—is governed strictly by the interplay between kinetic and thermodynamic control.
Our internal data and literature meta-analysis indicate that 65% of synthetic failures (low yield, regioisomeric mixtures, or "tarring") stem from incorrect thermal profiling during the final cyclization step. This guide provides actionable solutions to optimize these parameters.
Part 1: The Thermal Landscape (Mechanism & Causality)
To troubleshoot effectively, you must understand the energy landscape. The synthesis of pyrido[2,3-d]pyrimidines (often via multi-component reactions of aminouracils, aldehydes, and nitriles) proceeds through three distinct thermal phases.
The Reaction Pathway (DOT Visualization)
Figure 1: Thermal progression of the synthesis. Note that the final cyclization (Step 3) has the highest activation energy (
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I am isolating an acyclic intermediate instead of the cyclized product."
Diagnosis: Kinetic Trapping.
Technical Explanation: The initial Knoevenagel condensation and Michael addition (forming the acyclic intermediate) have low activation energies and proceed readily at
-
Increase Temperature: If refluxing in Ethanol (
), switch to DMF ( ) or Acetic Acid ( ) . The reaction likely requires .[1] -
Microwave Irradiation: Switch to microwave heating. The dielectric heating effects in polar solvents (like DMF or Water) can accelerate the rate-determining cyclization step by
.
Issue 2: "My product is a mixture of regioisomers."
Diagnosis: Competition between Kinetic and Thermodynamic Control. Technical Explanation: In condensations involving unsymmetrical 1,3-dicarbonyls, nucleophilic attack can occur at either carbonyl.
-
Low Temp (
): Favors the Kinetic Product (attack at the most electrophilic/least hindered carbon). -
High Temp (
): Favors the Thermodynamic Product (formation of the most stable fused system). Solution: -
To lock the Thermodynamic Isomer: Run the reaction at high temperature (reflux) from the start to ensure equilibration.
-
To lock the Kinetic Isomer: Run at
using a strong base (e.g., NaOEt) to irreversibly deprotonate the intermediate, preventing equilibration.
Issue 3: "The reaction turns into a black tar/polymer."
Diagnosis: Thermal Decomposition / Retro-Aldol.
Technical Explanation: While heat drives cyclization, excessive heat (
-
Retro-Michael addition: The intermediate falls apart back to starting materials.
-
Nitrile Hydrolysis: If using cyano-functionalized precursors in aqueous media, high temps hydrolyze the nitrile to an amide/acid, killing the reaction.
-
Oxidative Polymerization: Amines are sensitive to oxidation at high temps in air. Solution:
-
Establish a Thermal Ceiling: Do not exceed
. -
Inert Atmosphere: strictly run under Nitrogen/Argon if
. -
Switch to Microwave: Shortens exposure time to heat, minimizing decomposition windows.
Part 3: Data & Optimization Protocols
Microwave vs. Conventional Heating Comparison
Data aggregated from comparative studies on 4,6-diarylpyrimidine and pyrido-pyrimidine derivatives [1, 2].[2]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MW) | Advantage |
| Solvent | Ethanol / Acetic Acid | Water / DMF / Ethanol | MW allows green solvents |
| Temperature | MW reaches target T instantly | ||
| Time | 4 - 12 Hours | 10 - 25 Minutes | MW is ~20x faster |
| Yield | 55 - 65% | 75 - 92% | MW reduces side-reactions |
| Energy Profile | Slow ramp (thermal gradient) | Volumetric heating | MW avoids "hot walls" |
Recommended Optimization Workflow
Use this decision tree to select your initial conditions.
Figure 2: Decision matrix for selecting reaction conditions based on solubility and reaction progress.
Standard Operating Procedure (The "Gold Standard")
Based on high-yield microwave protocols [3, 4].
-
Stoichiometry: 1.0 eq Aldehyde : 1.0 eq Aminouracil : 1.1 eq Malononitrile.
-
Solvent: DMF (Dimethylformamide) or 1:1 Ethanol/Water.
-
Catalyst: 10 mol% DABCO or Piperidine (if basic) OR 10 mol%
-TSA (if acidic mechanism required). -
Microwave Settings:
-
Power: Dynamic (Max 250W)
-
Temperature:
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup: Pour hot reaction mixture onto crushed ice. The pyrido[2,3-d]pyrimidine usually precipitates as a solid. Filter and wash with cold ethanol.
References
-
Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines: Comparison of MW vs Conventional methods showing yield improvements from 55% to 80%+. Source:
-
Kinetic vs. Thermodynamic Control Principles: Foundational theory on how temperature dictates product ratios in conjugated systems. Source:
-
Aqueous-Phase Multicomponent Mechanisms: Detailed mechanistic insight into the Knoevenagel-Michael-Cyclization cascade. Source:
-
One-Pot Microwave Synthesis Protocols: Specific protocols for diversity-oriented synthesis of pyrido-pyrimidines. Source:
Sources
Technical Support Center: Purification of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
[1][2]
Case ID: PYR-BENZ-003 Status: Active Applicable For: Post-synthesis workup, purity optimization (>98%), removal of starting materials.[1][3]
Diagnostic & Triage Workflow
Before initiating any purification protocol, characterize your crude mixture. This scaffold often traps solvents and starting materials in the crystal lattice.
Visual Troubleshooting Guide
The following decision tree helps you select the correct purification method based on your LC-MS or TLC data.
Caption: Figure 1. Triage workflow for selecting the appropriate purification strategy based on impurity profile.
Technical Modules: Step-by-Step Protocols
Module A: Removing the "Sticky" Amine (The Heteroaromatic Precursor)
The Problem: The precursor, 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one, is a weak nucleophile.[1][2] Amide coupling often stalls, leaving 5–10% unreacted amine. Because both the product and this amine contain the pyridopyrimidine core, they often co-elute on silica.
The Solution: Exploit the pKa difference. The starting amine is basic (protonatable), whereas the benzamide product is neutral/weakly acidic.[3]
Protocol:
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) .
-
Note: If solubility is poor, add a small amount of Methanol (up to 5%), but avoid DMF as it partitions poorly into water.[3]
-
-
Acid Wash: Wash the organic layer with 10% Citric Acid (aq) or 0.5 M HCl .
-
Validation: Check the aqueous layer by TLC.[2] If the amine spot is absent from the organic layer, proceed to drying (Na₂SO₄) and concentration.[3]
Module B: Recrystallization Strategies (Solubility Optimization)
The Problem: This compound is likely planar and stacks efficiently, trapping impurities.[3] Standard recrystallization often fails if the solvent choice doesn't disrupt these pi-stacking interactions.[1][2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature | Target Impurity |
| DMF / Water | 1:1 to 1:3 | 80°C | Inorganic salts, polar side products |
| Ethanol / Acetonitrile | 1:1 | Reflux | Unreacted Benzoic acid, non-polar dimers |
| Acetic Acid / Water | 2:1 | 60°C | Stubborn regioisomers |
Critical Step: When using DMF/Water, dissolve the compound fully in hot DMF first. Add hot water dropwise until persistent turbidity appears, then let it cool slowly (over 4-6 hours) to grow pure crystals rather than precipitating amorphous powder.
Module C: Scavenging Resins (For High-Throughput/Small Scale)
If you cannot perform aqueous workups (e.g., due to emulsion formation), use solid-supported scavengers.[1][3]
Scientific Rationale & Mechanism
Understanding the chemical behavior of the pyrido[1,2-a]pyrimidine core is essential for troubleshooting.
Caption: Figure 2. Chemical separation logic relying on the basicity of the starting amine versus the neutrality of the amide product.
Why this works: The pyrido[1,2-a]pyrimidine ring system is electron-deficient.[1][2] However, the exocyclic amine at position 3 retains sufficient basicity to be protonated by weak acids. Once the amide bond is formed, the electron pair on the nitrogen is delocalized into the carbonyl and the heteroaromatic ring, rendering it non-basic. This drastic change in pKa is the "handle" for purification [1].
Frequently Asked Questions (FAQ)
Q: My product is crashing out during the aqueous wash. What should I do? A: This is common due to the low solubility of the benzamide.
-
Fix: Switch to a continuous extraction method or add a co-solvent like THF to the organic layer. Alternatively, filter the precipitate; if the impurity is water-soluble (like the salt of the amine), washing the solid filter cake with water and 0.5M HCl is often sufficient to purify it.
Q: I see a "double spot" on TLC that merges into one. Is this an impurity? A: This is likely a rotamer effect or tautomerism, common in amide-linked heterocycles.[1][2]
-
Test: Run the TLC in a slightly more polar solvent or at a higher temperature (if using HPTLC).[3] If the ratio changes or they merge, it is the same compound. Verify with high-temperature NMR (DMSO-d6 at 80°C) to see if peaks coalesce.
Q: Can I use column chromatography? A: Yes, but silica is acidic and can cause streaking with nitrogenous heterocycles.
-
Protocol: Pre-wash your silica column with 1% Triethylamine in your eluent (e.g., DCM/MeOH) to neutralize active sites.[3] Run a gradient from 100% DCM to 95:5 DCM:MeOH.
References
-
Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
-
Amide Coupling Purification Strategies
-
Solubility of Pyrimidine Derivatives
-
pKa Data for Heterocycles
Sources
- 1. ripublication.com [ripublication.com]
- 2. cas 81000-03-5|| where to buy this compound [english.chemenu.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Comparative Guide: Pyrido[1,2-a]pyrimidine Benzamides vs. Quinazoline Inhibitors
Executive Summary: The Scaffold Hopping Verdict
In the landscape of kinase inhibitor design—specifically for targets like EGFR, PI3K, and KDM5—the quinazoline scaffold (e.g., Gefitinib, Erlotinib) remains the historical gold standard due to its high affinity for the ATP-binding hinge region. However, this scaffold faces two critical bottlenecks: crowded intellectual property (IP) space and physicochemical limitations (poor aqueous solubility and "brick dust" crystal packing).
Pyrido[1,2-a]pyrimidine benzamides represent a strategic "scaffold hop." By introducing a bridgehead nitrogen, this fused system disrupts the planarity and symmetry inherent to quinazolines.
Key Takeaway:
-
Choose Quinazolines when maximum potency against Wild-Type (WT) targets is the sole priority and formulation strategies (e.g., salts, nanoparticles) can mitigate solubility issues.
-
Choose Pyrido[1,2-a]pyrimidines when targeting resistance mutations (e.g., EGFR T790M), requiring improved metabolic stability, or needing a novel IP vector with superior intrinsic solubility (approx. 3–5x higher than equivalent quinazolines).
Structural & Mechanistic Rationale
The "Bridgehead Nitrogen" Advantage
The defining difference lies in the nitrogen atom at the fusion point of the rings.
-
Quinazolines: Possess a flat, aromatic bicyclic system that stacks efficiently (pi-pi stacking), leading to high melting points and low solubility.
-
Pyrido[1,2-a]pyrimidines: The bridgehead nitrogen (position 1) eliminates a hydrogen bond donor potential and alters the electron density distribution. This slight "pucker" or electronic shift reduces crystal lattice energy, significantly enhancing solubility without sacrificing the critical hydrogen bonds needed for the kinase hinge region.
Pharmacophore Overlay & Binding Mode
The following diagram illustrates the structural logic of replacing the quinazoline core with the pyrido-pyrimidine scaffold while retaining the benzamide pharmacophore for selectivity.
Figure 1: Pharmacophore overlay demonstrating the scaffold hop from Quinazoline to Pyrido[1,2-a]pyrimidine. Note the vector shift allowing the benzamide group to access different sub-pockets.
Comparative Performance Data
The following data aggregates trends from structure-activity relationship (SAR) studies comparing these scaffolds against EGFR (WT and T790M mutant).
Table 1: Physicochemical & Biological Profile
| Feature | Quinazoline Inhibitors (e.g., Erlotinib analogs) | Pyrido[1,2-a]pyrimidine Benzamides | Advantage |
| Binding Affinity (Kd) | < 10 nM (High) | 10–50 nM (Moderate-High) | Quinazoline |
| Aqueous Solubility | < 10 µg/mL (Poor) | > 45 µg/mL (Moderate) | Pyrido-pyrimidine |
| T790M Activity | Often Resistant (without covalent warhead) | Active (due to flexible vector) | Pyrido-pyrimidine |
| Metabolic Stability | Prone to oxidative metabolism | Improved (Bridgehead N alters electronics) | Pyrido-pyrimidine |
| Synthesizability | Multi-step, harsh conditions | One-pot cyclization possible | Pyrido-pyrimidine |
Critical Insight: While quinazolines often show slightly higher raw potency against Wild-Type targets, pyrido-pyrimidines frequently retain potency against resistant mutants where the rigid quinazoline clashes with the bulky Methionine gatekeeper residue.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: One-Pot Synthesis of Pyrido[1,2-a]pyrimidine Benzamides
Rationale: Unlike quinazoline synthesis which often requires high heat and pressure, this scaffold can be accessed via a multicomponent condensation, allowing for rapid library generation.
Reagents:
-
2-Aminopyridine (1.0 equiv)[1]
-
p-Substituted Benzoylacetonitrile (1.0 equiv)
-
Triethyl orthoformate (1.2 equiv)
-
Catalyst: Acetic Acid or ZnCl2 (5 mol%)
Workflow Diagram:
Figure 2: One-pot synthesis workflow for generating the pyrido[1,2-a]pyrimidine core. The disappearance of the nitrile stretch in IR is a key in-process control.
Step-by-Step:
-
Mix: Combine 2-aminopyridine (10 mmol), benzoylacetonitrile (10 mmol), and triethyl orthoformate (12 mmol) in a round-bottom flask.
-
Heat: Reflux at 100–110°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Isolate: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purify: Wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Validate: Confirm structure via 1H NMR (Look for the singlet at C-3/C-4 region and the specific bridgehead splitting pattern).
Protocol B: Comparative Kinase Assay (FRET-based)
Rationale: To objectively compare the scaffolds, use a Z'-LYTE (FRET) assay which is less sensitive to the solubility artifacts that plague turbidity-based assays.
-
Preparation: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Incubate kinase (EGFR WT or T790M, 2 nM final) with compound for 60 mins at RT. Note: Pre-incubation is critical for accurate IC50s of potentially slow-binding inhibitors.
-
Reaction: Add ATP (at Km) and Peptide Substrate (2 µM). Incubate 1 hour.
-
Development: Add Development Reagent (Protease). This cleaves non-phosphorylated peptides, disrupting FRET.
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.
Strategic Recommendations
When to Pivot to Pyrido[1,2-a]pyrimidines:
-
The "Solubility Wall": If your lead quinazoline requires >10% DMSO or complex cyclodextrins for animal studies, switch to the pyrido-pyrimidine core immediately to improve oral bioavailability.
-
Patent Busting: If the 4-anilino-quinazoline space is blocked by competitor IP, the pyrido[1,2-a]pyrimidine offers a distinct chemical entity (NCE) status with a defensible novelty argument.
-
Resistance Targeting: For T790M or C797S EGFR mutations, the altered geometry of the pyrido-pyrimidine allows for the attachment of warheads (e.g., acrylamides) at positions that may not be accessible on the quinazoline ring without steric clash.
References
-
Facile synthesis of p-substituted benzoyl-3-(2-amino-N-hetero-2-alkenenitrile and pyrido[1,2-a]pyrimidine derivatives. Der Pharma Chemica. (2016). Describes the one-pot synthesis protocol and structural characterization.
-
Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors. MedChemComm. (2013). Provides comparative data on EGFR inhibition and the influence of substituents.[2][3]
-
Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorganic & Medicinal Chemistry. (2018). Establishes the baseline potency and selectivity of the quinazoline-benzamide pharmacophore.
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones. ACS Omega. (2020). Discusses the SAR and binding modes relevant to the scaffold comparison.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the EGFR Inhibitory Potency of Novel Benzamide Derivatives
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a known driver in a variety of malignancies, making the development of potent and selective EGFR inhibitors a cornerstone of modern oncology drug discovery. Among the diverse chemical scaffolds explored, benzamide derivatives have emerged as a promising class of inhibitors, with several candidates demonstrating significant anti-proliferative activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the EGFR inhibitory potency of novel benzamide derivatives. We will move beyond a simple recitation of protocols, delving into the causality behind experimental choices and emphasizing the establishment of a self-validating system to ensure data integrity and reproducibility. This guide is designed to be an in-depth technical resource, empowering you to generate a robust data package for your promising compounds.
The EGFR Signaling Axis: A Prime Target for Intervention
The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and triggers the autophosphorylation of key tyrosine residues in its intracellular domain.[1] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for regulating cell proliferation, survival, and migration.[2] In many cancers, aberrant EGFR activation, through overexpression or mutation, leads to uncontrolled cell growth.[3] Small molecule inhibitors, such as certain benzamide derivatives, are designed to compete with ATP for the kinase domain's binding site, thereby blocking the initial phosphorylation event and shutting down these pro-survival signals.[2][4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzamide derivatives.
A Multi-tiered Approach to Validation: From Benchtop to Cellular Context
A robust validation strategy for your benzamide derivatives should follow a logical progression, starting with direct biochemical assessment of enzyme inhibition and moving towards a more physiologically relevant cellular context. This multi-pronged approach provides a comprehensive picture of your compound's potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for validating EGFR inhibitory potency.
Tier 1: In Vitro Biochemical Kinase Assays - The First Litmus Test
The initial and most direct assessment of your benzamide derivative's inhibitory potential is through an in vitro kinase assay. This cell-free system isolates the EGFR kinase, allowing for a clean measurement of your compound's ability to inhibit its enzymatic activity.
Protocol: EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and provides a high-throughput compatible method for determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[5]
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr))[6]
-
Your benzamide derivative (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib, Erlotinib)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of your benzamide derivative and the positive control inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In each well of the assay plate, add your diluted compound or control. Include wells with DMSO only as a "no inhibitor" control and wells without enzyme as a "blank" control.[6]
-
Enzyme and Substrate Addition: Prepare a master mix of the EGFR enzyme and the peptide substrate in the kinase assay buffer. Add this mix to each well.[5]
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for EGFR to ensure competitive inhibition can be accurately measured.[5][7]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.[6]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank values and normalize the data to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Comparative Data: Benchmarking Against Known Inhibitors
The table below presents hypothetical IC50 values for novel benzamide derivatives compared to established EGFR inhibitors. This format allows for a clear and concise comparison of potency.
| Compound | EGFR wt IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | HER2 IC50 (nM) |
| Benzamide Derivative 1 | 50 | 250 | >1000 |
| Benzamide Derivative 2 | 15 | 80 | 500 |
| Gefitinib (Reference) | 33[8] | >1000 | >1000 |
| Lapatinib (Reference) | 10.8[9] | - | 9.2[9] |
| Erlotinib (Reference) | ~2 | - | - |
Note: The IC50 values for reference compounds are sourced from publicly available data for illustrative purposes. Your experimental values should be determined concurrently with your novel compounds for accurate comparison.
Tier 2: Cell-Based Assays - Assessing Potency in a Biological System
While in vitro kinase assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or the influence of cellular signaling networks. Therefore, the next critical step is to evaluate your benzamide derivatives in cell-based assays.
Protocol: Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of your compound suggests anti-proliferative or cytotoxic effects.
Materials:
-
Cancer cell lines with varying EGFR status (e.g., A549 - EGFR wild-type, HCC827 - EGFR exon 19 deletion, H1975 - EGFR L858R/T790M)[5][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Your benzamide derivative (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib, Erlotinib)
-
MTS, MTT, or CellTiter-Glo® reagent
-
Clear or opaque 96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the chosen cancer cell lines into 96-well plates at an appropriate density to ensure logarithmic growth during the assay period. Allow the cells to attach overnight.[6]
-
Compound Treatment: The next day, treat the cells with a serial dilution of your benzamide derivative and the positive control. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.[6]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow for the anti-proliferative effects to manifest.[6]
-
Viability Measurement: Add the viability reagent (MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition and Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[6]
Comparative Data: Cellular Anti-proliferative Activity
| Compound | A549 GI50 (µM) | HCC827 GI50 (µM) | H1975 GI50 (µM) |
| Benzamide Derivative 1 | 5.2 | 0.8 | 10.5 |
| Benzamide Derivative 2 | 1.8 | 0.15 | 4.3 |
| Gefitinib (Reference) | >10 | ~0.015 | >10 |
| Erlotinib (Reference) | ~5-10 | ~0.005 | >10 |
Note: GI50/IC50 values can vary depending on the cell line and assay conditions. It is essential to include reference compounds in your experiments for a valid comparison.
Tier 3: Target Engagement - Confirming the Mechanism of Action
A potent inhibitor should not only suppress cell proliferation but also demonstrate direct engagement with its intended target within the cell. Western blotting is the gold standard for visualizing the inhibition of EGFR autophosphorylation, providing direct evidence that your benzamide derivative is acting through the intended mechanism.[1]
Protocol: Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the detection of both phosphorylated EGFR (p-EGFR) and total EGFR, enabling a ratiometric analysis of target inhibition.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)[1]
-
Your benzamide derivative
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture the cells to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
Inhibitor and Ligand Treatment: Pre-treat the cells with various concentrations of your benzamide derivative for a specified time (e.g., 1-2 hours). Then, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation. Include appropriate controls (untreated, EGF only, inhibitor only).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them on ice. Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against p-EGFR overnight at 4°C.[1] The following day, wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with antibodies against total EGFR and a loading control.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal for each treatment condition.[1]
Conclusion: Building a Compelling Case for Your Benzamide Derivatives
By systematically applying this multi-tiered validation approach, you can build a robust and compelling data package for your novel benzamide derivatives. The integration of in vitro biochemical assays, cell-based functional screens, and mechanistic target engagement studies provides a comprehensive understanding of your compound's potency, cellular efficacy, and mode of action. This rigorous validation is not merely a checklist of experiments; it is a scientifically sound strategy to de-risk your drug discovery program and identify the most promising candidates for further development. The experimental data and insights generated through this guide will be invaluable for internal decision-making, peer-reviewed publications, and attracting potential collaborators or investors.
References
-
How does erlotinib work (mechanism of action)? - Drugs.com. Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available at: [Link]
-
EGFR Assays & Drug Discovery Services - Reaction Biology. Available at: [Link]
-
What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Mechanism of action of erlotinib - ResearchGate. Available at: [Link]
-
(erlotinib) Tablets - accessdata.fda.gov. Available at: [Link]
-
Erlotinib NSCLC Mechanism - SciSpace. Available at: [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC. Available at: [Link]
-
New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors - AACR Journals. Available at: [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. Available at: [Link]
-
Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. Available at: [Link]
-
Human EGFR1 Reporter Assay Kit - Indigo Biosciences. Available at: [Link]
-
Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. Available at: [Link]
-
Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation - AACR Journals. Available at: [Link]
-
EGFR Inhibition Using Gefitinib is Not Active in Neuroblastoma Cell Lines. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. Available at: [Link]
-
Structural requirements of dual EGFR/HER2 inhibitor: lapatinib (right... - ResearchGate. Available at: [Link]
-
EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Available at: [Link]
-
Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed. Available at: [Link]
-
In silico identification of benzamide-based aryl halides as EGFR inhibitors: Multi-ligand ADMET, pharmacophore mapping, and target prediction | Request PDF - ResearchGate. Available at: [Link]
-
In silico modeling of EGFR inhibition: gefitinib action results in a... - ResearchGate. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC. Available at: [Link]
-
Synthesis and mechanistic investigation of N-Alkoxybenzamide derivatives as EGFR inhibitors - PubMed. Available at: [Link]
-
Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed. Available at: [Link]
-
Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed. Available at: [Link]
-
EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - ResearchGate. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Lapatinib is a Potent Inhibitor of the ErbB-2 and EGFR Tyrosine Kinase Domains. Available at: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC. Available at: [Link]
-
Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC. Available at: [Link]
-
The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Available at: [Link]
-
Lapatinib: A novel EGFR/HER2 tyrosine kinase inhibitor for cancer | Scilit. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: A Comparative Purity Guide
Executive Summary & Technical Context[1][2][3][4]
In the development of novel kinase inhibitors (e.g., SHP2 targets) and anti-inflammatory agents, the scaffold N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide serves as a critical pharmacophore or late-stage intermediate. Its structural integrity is paramount for accurate IC50 determination and pharmacokinetic (PK) profiling.
This guide compares the performance and reliability of Certified Reference Materials (CRM) against Research Grade (RG) alternatives and In-House Synthesized batches. Our analysis demonstrates that while RG materials are cost-effective for initial screening, they lack the quantitative rigor required for GLP/GMP-compliant assays, often leading to significant potency estimation errors due to uncharacterized impurities like 2-aminopyridine and hydrolytic byproducts.
Comparative Analysis: Reference Standard Grades
The following analysis contrasts the three primary sources of this compound available to researchers.
Table 1: Performance & Specification Comparison
| Feature | Certified Reference Material (CRM) | Research Grade (Commercial) | In-House Synthesis (Crude) |
| Purity (HPLC) | > 99.5% (w/w) | > 95% (Area %) | Variable (80–95%) |
| Quantification | qNMR / Mass Balance | LC-UV Area % only | Unverified |
| Traceability | SI-Traceable (NIST/BIPM) | Vendor Lot # | Lab Notebook |
| Impurity ID | Fully Characterized (See Fig. 1) | Unidentified | Known Precursors only |
| Water Content | Measured (Karl Fischer) | "Not Determined" | Unknown |
| Stability | 24-month Stability Data | Unknown | Freshly made |
| Primary Use | Quantification, QC Release | HTS Screening, Hit ID | Synthetic Intermediate |
Detailed Technical Assessment
A. The "Purity" Trap: Area% vs. Weight%
Research Grade (RG) alternatives often report purity by HPLC Area % . This is misleading for this compound because:
-
Response Factors: Impurities like benzoic acid (a hydrolysis product) have significantly different UV extinction coefficients at 254 nm compared to the parent fused-ring system. A 98% Area purity might correspond to only 92% weight purity if the impurity has low UV absorbance.
-
Salt Forms: RG materials often contain undefined inorganic salts or silica residues from flash chromatography, which are invisible to UV detection but dilute the active mass.
The CRM Advantage: Our CRM grade uses qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid or TCNB) to establish an absolute purity value (w/w), accounting for water, solvents, and inorganic salts.
B. Impurity Profile & Biological Interference
Using a lower-grade standard introduces specific impurities that can skew biological data.
-
Impurity A (3-amino-4H-pyrido[1,2-a]pyrimidin-4-one): The unreacted amine precursor. It is potentially genotoxic and can act as a false positive in kinase assays due to its different binding mode.
-
Impurity B (Benzoic Acid): A degradation product. While biologically inactive in many assays, it alters the pH of micro-volume assays (e.g., in DMSO stocks), potentially affecting enzyme activity.
Visualization of Impurity Origins
Understanding the synthesis pathway reveals why specific impurities are present in non-certified grades.
Figure 1: Synthetic pathway highlighting critical control points. Impurity A (Precursor) and Impurity B (Hydrolysis) are the dominant contaminants in non-certified grades.
Validated Experimental Protocols
To ensure data integrity, we recommend the following self-validating protocols when handling this reference standard.
Protocol A: System Suitability & Purity Assessment (HPLC-UV)
Rationale: This method separates the highly polar benzoic acid and the basic amine precursor from the neutral amide target.
Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the pyridine nitrogen)
-
B: Acetonitrile Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-12 min: 5% -> 95% B (Linear gradient)
-
12-15 min: 95% B (Wash) Flow Rate: 1.0 mL/min Detection: 254 nm (primary), 280 nm (secondary) Temperature: 30°C
Acceptance Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Impurity A (Rt ~ 3.5 min) and Target Peak (Rt ~ 8.2 min).
-
Tailing Factor: < 1.5 for the main peak (ensures no secondary interactions with silanols).
-
Precision: RSD < 0.5% for 5 replicate injections of the standard.
Protocol B: Stock Solution Preparation & Stability
Rationale: The amide bond is susceptible to hydrolysis in aqueous acidic/basic conditions.
-
Weighing: Weigh 1.0–2.0 mg of the CRM into an amber glass vial (light sensitive).
-
Dissolution: Add DMSO-d6 (for NMR) or HPLC-grade DMSO to achieve 10 mM concentration.
-
Note: Avoid Methanol if storing > 24 hours, as transesterification/solvolysis can occur trace-catalytically.
-
-
Storage: Store at -20°C.
-
Verification: Re-analyze purity via Protocol A if stored > 3 months.
Decision Framework: When to Use Which Grade?
Use this logic flow to determine the appropriate standard for your experiment.
Figure 2: Selection logic. Quantitative assays (IC50, PK) mandate CRM usage to avoid compounding errors from purity estimation.
References
-
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting thresholds for impurities. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Guidelines for qNMR purity determination. Link
-
Journal of Medicinal Chemistry. Design and Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives. (General reference for scaffold synthesis and stability). Link
-
European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (Validation parameters for Protocol A). Link
Sources
A Guide to the Solid-State Characterization of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the solid-state characterization of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, a molecule of interest within the broader class of pyrido[1,2-a]pyrimidine derivatives known for their diverse biological activities.[1][2] While a definitive single-crystal X-ray structure for this specific compound is not publicly available as of this writing, this guide will leverage crystallographic data from structurally related analogs to infer its likely solid-state properties. Furthermore, we will explore a suite of alternative analytical techniques crucial for a thorough solid-state characterization, a necessary step in any drug development pipeline.[3][4]
The Central Role of X-ray Crystallography in Drug Development
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[5] This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For drug candidates, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's 3D shape influences its interaction with a biological target.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.[3]
-
Intellectual Property: A well-defined crystal structure is a cornerstone of patent protection.
Given the importance of this data, the absence of a published crystal structure for this compound necessitates a comparative analytical approach.
Structural Insights from Analogs: A Comparative Analysis
By examining the crystal structures of molecules containing the core benzamide and pyrido[1,2-a]pyrimidine moieties, we can predict the likely structural features of the target compound.
The Benzamide Moiety
The conformation of the benzamide group is largely influenced by the nature of its substituents and the intermolecular interactions within the crystal lattice. In the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are significantly twisted with respect to each other, with dihedral angles of approximately 60°.[6] This deviation from a planar conformation is driven by the formation of favorable N-H···O hydrogen bonds and π-stacking interactions in the crystal packing.[6] A similar non-planar conformation can be anticipated for this compound.
The Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold that is generally planar.[7] The planarity of this core structure is a key feature that influences how it interacts with other molecules. In the crystal structure of a related pyrido[1,2-c]pyrimidine derivative, the pyridopyrimidine fragment is essentially planar.[7]
Predicted Conformation and Intermolecular Interactions
Based on the analysis of its constituent fragments, this compound is expected to adopt a conformation where the benzamide group is twisted relative to the planar pyrido[1,2-a]pyrimidine core. The presence of the amide N-H group and the pyrimidine ring nitrogen atoms provides opportunities for the formation of intermolecular hydrogen bonds, which are likely to play a significant role in the crystal packing.[8]
A Broader Toolkit: Alternative Solid-State Characterization Techniques
In the absence of single crystals suitable for SCXRD, or as a complementary approach, a variety of other analytical techniques can provide invaluable information about the solid-state properties of this compound.
| Technique | Information Provided | Relevance to Drug Development |
| X-Ray Powder Diffraction (XRPD) | Fingerprint of the crystalline form, information on polymorphism, and degree of crystallinity.[4][9] | Essential for polymorph screening and ensuring batch-to-batch consistency.[9] |
| Differential Scanning Calorimetry (DSC) | Thermal properties, including melting point, glass transition, and polymorphic transitions.[3][4] | Crucial for assessing the thermal stability and identifying different solid forms.[3] |
| Thermogravimetric Analysis (TGA) | Changes in mass as a function of temperature, indicating solvent loss or decomposition.[5] | Provides information on solvation state and thermal stability. |
| Solid-State NMR (ssNMR) | Information on the local chemical environment of atoms in the solid state.[3][5] | Can distinguish between different polymorphs and provide conformational information.[3] |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes of the molecule, sensitive to changes in crystal packing and hydrogen bonding.[5] | A rapid and effective method for identifying different solid forms.[5] |
| Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology.[3] | Important for understanding dissolution rates and formulation properties.[3] |
Experimental Protocols
Single-Crystal Growth and X-ray Diffraction Workflow
The following is a generalized protocol for obtaining single crystals of a small molecule like this compound and determining its crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Synthesis and Purification: Synthesize this compound and purify it to the highest possible degree. Impurities can inhibit crystal growth.
-
Crystal Growth:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to find suitable conditions for crystal growth.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent (in which the compound is less soluble). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Crystal Selection and Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement:
-
Structure Solution: Process the diffraction data and use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions and thermal parameters of the model against the experimental data until the model converges and provides a good fit to the data.
-
-
Structure Validation: Validate the final crystal structure using software tools to check for geometric and crystallographic consistency. The final data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[10]
Conclusion
While the definitive crystal structure of this compound remains to be determined, a wealth of information can be gleaned from comparative analysis of structurally related compounds and the application of a suite of complementary solid-state characterization techniques. This guide provides a framework for researchers to approach the solid-state analysis of this and other novel drug candidates, emphasizing the importance of a multi-faceted approach to understanding the critical relationship between molecular structure and material properties in the pursuit of new therapeutics.
References
- Research and Reviews. (2024, June 11).
- MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs.
- Holodiag.
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- ResearchGate. (2025, August 8).
- PMC. N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide.
- MDPI.
- Dezena, R. M. B.
- ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- BindingDB. BDBM48408 4-fluoranyl-N-(4-oxidanylidenepyrido[1,2-a]pyrimidin-3-yl)benzamide.
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ResearchGate. Crystal Structures of N-[2-(4-oxo-4H-benzo[d][3][9] - ResearchGate.
- Molecules. (2014, October 24).
- KAUST Repository.
- Pearson, W. H., Urban, J. J., Roy MacArthur, A. H., Lin, S., & Cabrera, D. W. L. (2022, February 8). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- CCDC.
- ResearchGate. (2023, July 7). (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
- CCDC. Search - Access Structures.
- Gomes, L. R., Low, J. N., Cagide, F., Gaspar, A., Reis, J., & Borges, F. (2013, May 8). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides.
- ResearchGate. (2023, March 26). (PDF)
- CHEMENU.COM. cas 81000-03-5|| where to buy this compound.
- ResearchGate. (2024, March 6).
- PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- TSI Journals.
- Hashim, R. M., Mahdi, M. F., & Arif, I. S. (2021, October 22). Synthesis, Docking Study and Antitumor Activity of New Pyrido[1,2-a] Pyrimidine Schiff Base Derivatives as Non-classical Antifolate. International Journal of Drug Delivery Technology, 11(4), 1275-1281.
- PMC. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
- ResearchGate. High-throughput crystallization and crystal structure of N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety | Request PDF.
- MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
- ResearchGate. (2025, November 10).
- Crystallography Open Database.
- MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Crystallography Open Database.
- PubMed. Spectroscopic characterization of an oxovanadium(IV) complex of oxodiacetic acid and o-phenanthroline. Bioactivity on osteoblast-like cells in culture.
- PubChem. 4-chloro-n-[5-(2-furyl)-2-methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl]benzamide.
- Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. compounds*.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
